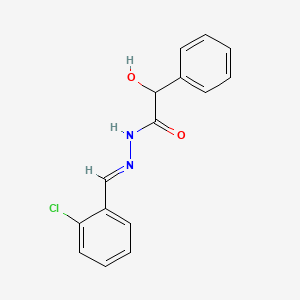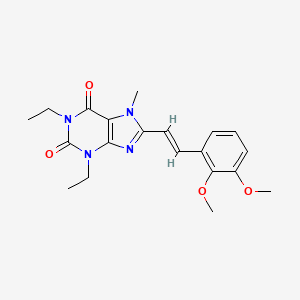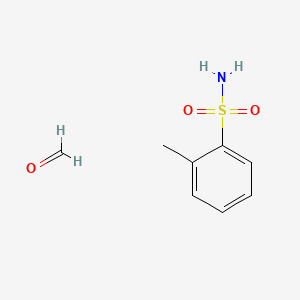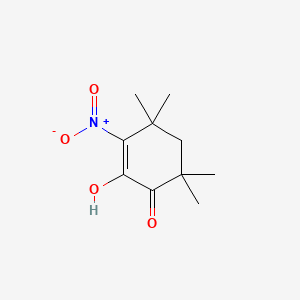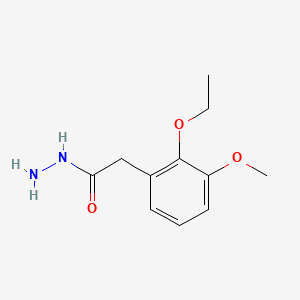
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.31 This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts these substrates to 2,5-unsubstituted pyrroles .
Chemical Reactions Analysis
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-1-methyl: This compound has a similar pyrrole ring structure but different substitutions, leading to distinct chemical properties.
1H-Pyrrole-1-ethanol, 2,5-dimethyl: This compound has an ethanol group instead of an ethanethiol group, which affects its reactivity and applications.
1H-Pyrrole, 2-methyl: This simpler pyrrole derivative lacks the additional substitutions present in 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-, resulting in different chemical behavior.
Properties
CAS No. |
153687-00-4 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
QRMCUTXWBFUSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCS)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


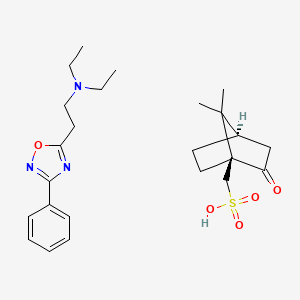
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
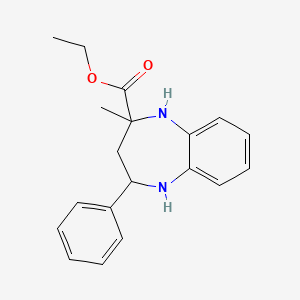

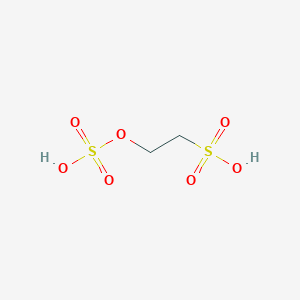


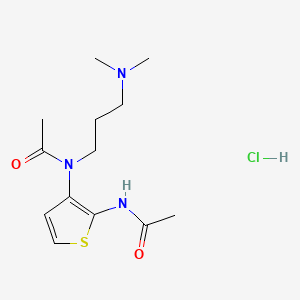
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
